molecular formula C22H15BrClNO6S B300503 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300503
M. Wt: 536.8 g/mol
InChI Key: KXHQTJLPUGZBBX-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of molecules. It is commonly referred to as BVT.2733 and has been the subject of extensive research due to its potential therapeutic applications. 2733.

Mechanism of Action

BVT.2733 exerts its pharmacological effects by targeting various signaling pathways in the cell. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. BVT.2733 also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival. Furthermore, BVT.2733 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
BVT.2733 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BVT.2733 has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BVT.2733 has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using BVT.2733 in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its ability to target multiple signaling pathways in the cell. However, one limitation of using BVT.2733 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BVT.2733. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the safety and efficacy of BVT.2733 in human clinical trials.

Synthesis Methods

BVT.2733 can be synthesized using a multi-step process that involves the condensation of 2-(6-chloro-1,3-benzodioxol-5-yl)acetaldehyde and 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde followed by a Knoevenagel reaction with thiazolidine-2,4-dione. The final product is obtained after purification through column chromatography.

Scientific Research Applications

BVT.2733 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have demonstrated that BVT.2733 inhibits the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory diseases.

properties

Product Name

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H15BrClNO6S

Molecular Weight

536.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H15BrClNO6S/c1-3-4-29-20-14(23)5-12(6-18(20)28-2)7-19-21(26)25(22(27)32-19)10-13-8-16-17(9-15(13)24)31-11-30-16/h1,5-9H,4,10-11H2,2H3/b19-7-

InChI Key

KXHQTJLPUGZBBX-GXHLCREISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

Origin of Product

United States

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